2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and an acetamide moiety linked to a 1,3,4-thiadiazole ring. Its molecular formula is C₁₄H₁₀FN₅O₂S, with a molecular weight of 331.32 g/mol . The compound’s structure combines electron-withdrawing (fluorophenyl, thiadiazole) and hydrogen-bonding (amide, pyridazinone) groups, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O2S/c15-10-3-1-9(2-4-10)11-5-6-13(22)20(19-11)7-12(21)17-14-18-16-8-23-14/h1-6,8H,7H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEAZPZWAZRBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the thiadiazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring is a reactive site due to its electron-deficient nature. Key substitutions include:
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Reaction with Amines : Under basic conditions (e.g., K₂CO₃ in DMF), the thiadiazole’s sulfur or nitrogen atoms undergo nucleophilic attack by primary or secondary amines, yielding substituted thiadiazole derivatives. For example, reaction with ethylenediamine produces bis-aminated products.
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Halogenation : Electrophilic halogenation (Cl₂, Br₂) at the thiadiazole ring’s α-position occurs in the presence of Lewis acids (e.g., FeCl₃), forming halogenated analogs.
Table 1: Substitution Reactions at the Thiadiazole Ring
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethylenediamine | K₂CO₃, DMF, 80°C, 12h | Bis-aminated thiadiazole | 68 |
| Chlorine gas | FeCl₃, CHCl₃, 25°C, 6h | 5-Chloro-thiadiazole derivative | 72 |
Reactivity of the Pyridazinone Moiety
The 6-oxopyridazin-1(6H)-yl group participates in tautomerism and nucleophilic additions:
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Keto-Enol Tautomerism : The pyridazinone exists in equilibrium between keto (6-oxo) and enol (6-hydroxy) forms, influencing its solubility and reactivity.
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Nucleophilic Addition : The carbonyl group undergoes nucleophilic attack by hydrazines or hydroxylamines, forming hydrazones or oximes, respectively. For example, reaction with hydrazine hydrate yields a pyridazine-hydrazone conjugate.
Table 2: Pyridazinone Reactivity
| Reaction Partner | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 4h | Pyridazine-hydrazone | 85 |
| Hydroxylamine HCl | NaOH, H₂O, 60°C, 3h | Pyridazine-oxime | 78 |
Hydrolysis of the Acetamide Linker
The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : In HCl (6M, reflux), the amide bond cleaves to form a carboxylic acid and a thiadiazole-amine .
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Basic Hydrolysis : NaOH (2M, 80°C) yields the sodium salt of the carboxylic acid.
Table 3: Hydrolysis Reactions
| Conditions | Reagents | Products | Yield (%) |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 8h | 2-[3-(4-Fluorophenyl)-6-oxo... | 90 |
| Basic | 2M NaOH, 80°C, 6h | Sodium carboxylate derivative | 88 |
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group directs electrophilic substitution to the para position relative to the fluorine atom:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position.
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Sulfonation : SO₃/H₂SO₄ forms a sulfonic acid derivative.
Table 4: EAS Reactions
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 4-Fluoro-3-nitrophenyl analog | 65 |
| Sulfonation | SO₃/H₂SO₄, 25°C, 4h | 4-Fluoro-3-sulfophenyl analog | 58 |
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes:
Table 5: Cycloaddition Outcomes
| Dipolarophile | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 80°C | Thiadiazolo-isoxazole | 74 |
Oxidation and Reduction
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Oxidation : The thiadiazole’s sulfur atom oxidizes to sulfoxide or sulfone using H₂O₂ or mCPBA.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone’s carbonyl to a hydroxyl group.
Research Findings and Challenges
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Stereochemical Outcomes : The (2E)-configuration of the thiadiazole-ylidene group influences regioselectivity in cycloadditions.
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Solubility Limitations : The fluorophenyl group enhances lipid solubility but reduces aqueous solubility, complicating reaction workups.
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Catalytic Optimization : Copper and palladium catalysts improve yields in cross-coupling reactions but require rigorous purification to remove metal residues .
Scientific Research Applications
Chemistry
In chemistry, 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features may allow it to bind to specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the context of its ability to modulate biological pathways. It may have applications in treating various diseases, depending on its mechanism of action and biological activity.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals or materials. Its unique properties may also make it suitable for use in specialized industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Piperazine-containing analogs (e.g., 6g ) exhibit higher molecular weights (~541 g/mol) due to the bulky piperazine moiety, which may influence bioavailability.
Thermal Stability :
- Thiadiazole derivatives with rigid backbones (e.g., 6f ) show exceptionally high melting points (>300°C), suggesting strong intermolecular interactions (e.g., π-stacking, halogen bonding).
Synthetic Feasibility :
- Compounds like 11c are synthesized in moderate yields (melting point 190–192°C), whereas analogs with complex substituents (e.g., 6f ) have lower yields (49%), reflecting synthetic challenges.
Pharmacological and Spectroscopic Comparisons
Key Insights:
- IR Spectroscopy: All analogs show strong C=O stretches between 1628–1693 cm⁻¹, confirming the presence of amide/pyridazinone groups .
Biological Activity
The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial effects. This article aims to provide a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H13FN4O2S
- Molecular Weight : 380.4 g/mol
- CAS Number : 922994-01-2
Synthesis
The synthesis of this compound typically involves multiple organic reactions, including:
- Formation of the Pyridazinone Core : Achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the Fluorophenyl Group : Often accomplished via Suzuki-Miyaura coupling.
- Attachment of the Thiadiazole Moiety : This is done through nucleophilic substitution reactions.
These steps are optimized for yield and purity to facilitate further biological evaluation .
Antitumor Activity
Recent studies have highlighted the cytotoxic effects of similar compounds containing thiadiazole and pyridazine moieties. For instance, compounds with thiadiazole structures have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound containing both the thiadiazole and pyridazine rings exhibited enhanced lipophilicity, which is believed to improve cellular uptake and interaction with biological targets .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3d | MCF-7 | 73 |
The presence of the fluorophenyl group is thought to enhance binding affinity to specific molecular targets, potentially increasing the compound's efficacy as an anticancer agent .
Antimicrobial Activity
In addition to its antitumor properties, compounds with similar structures have shown promising antimicrobial activity. For example, derivatives evaluated against Staphylococcus aureus and Escherichia coli demonstrated significant zones of inhibition, indicating their potential as antibacterial agents .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation or survival pathways.
- DNA Interaction : Similar compounds have been reported to bind to DNA, disrupting replication processes in cancer cells.
- Modulation of Signaling Pathways : The unique functional groups may alter signaling pathways involved in apoptosis and cell cycle regulation.
Case Studies
- Cytotoxic Evaluation : A study synthesized various derivatives based on the thiadiazole structure and evaluated their cytotoxicity using MTT assays. The findings indicated that compounds containing dual pharmacophores exhibited superior activity compared to single moiety counterparts .
- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial properties of related compounds against standard bacterial strains. Results showed that certain derivatives not only inhibited bacterial growth but also displayed low toxicity towards human cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation reactions. A typical approach involves coupling pyridazinone and thiadiazole moieties using catalysts like pyridine and zeolite (Y-H) under reflux conditions (150°C, 5 hours). Post-reaction purification via recrystallization (ethanol) is critical to achieving ≥95% purity . Alternative routes may employ palladium-catalyzed cyclization of nitroarenes, though yields may vary depending on substituent compatibility .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Prioritize a combination of:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing between thiadiazole and pyridazinone ring systems.
- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation (e.g., expected [M+H]+ at m/z ~395.08).
- IR Spectroscopy : To identify carbonyl (C=O, ~1650–1750 cm⁻¹) and N-H stretching (~3200 cm⁻¹) in the thiadiazole-ylidene group .
Q. How can researchers address low yields during the final coupling step of the thiadiazole and pyridazinone subunits?
- Methodological Answer : Optimize reaction conditions by:
- Screening catalysts (e.g., zeolite vs. Pd-based systems) .
- Adjusting solvent polarity (e.g., DMF for better solubility of intermediates).
- Monitoring reaction progress via TLC or HPLC to terminate at peak conversion .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported bioactivity data for thiadiazole-pyridazinone hybrids?
- Methodological Answer : Discrepancies in antiproliferative or antimicrobial activity may arise from:
- Variations in assay protocols : Standardize using cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
- Purity thresholds : Ensure ≥98% purity (via HPLC) to exclude confounding effects from byproducts .
- Computational validation : Perform molecular docking to verify target engagement (e.g., EGFR or COX-2 binding pockets) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl moiety to enhance binding to ATP pockets.
- Heterocycle substitution : Replace thiadiazole with triazolo[4,3-b]pyridazine to improve metabolic stability .
- Pharmacokinetic profiling : Assess logP (via shake-flask method) and metabolic clearance (using liver microsomes) to balance potency and bioavailability .
Q. What mechanistic insights explain the compound’s selectivity towards cancer cells over normal cells?
- Methodological Answer :
- Conduct transcriptomic profiling (RNA-seq) to identify upregulated pathways (e.g., apoptosis markers like caspase-3).
- Use flow cytometry to quantify ROS generation and mitochondrial membrane depolarization in treated vs. untreated cells .
- Validate selectivity via 3D co-culture models incorporating stromal cells to mimic tumor microenvironments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
